L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Overview
Description
Potent and selective melanocortin 4 (MC4) receptor agonist (IC50 values are 0.58 and 55 nM for human MC4 and MC3 receptors respectively). Produces a rapid and dose dependent restoration of cardiovascular and respiratory function in hemorrhage-shocked rats.
Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis of complex peptides and peptide hormones. For instance, its derivatives have been used in the synthesis of α-Melanotropin (α-MSH) from hog, showcasing its utility in peptide hormone research (Guttmann & Boissonnas, 1959).
Another study demonstrated the synthesis of L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophanyl-glycyl-ϵ-CBO-L-lysyl-L-prolyl-L-valylamide, highlighting the flexibility and utility of such compounds in peptide synthesis (Boissonnas, Guttmann, Huguenin, Jaquenoud, & Sandrin, 1958).
Biophysical and Biochemical Properties
Studies have explored the hydrolysis of similar compounds, examining their susceptibility to enzymatic actions like those of trypsin, which is crucial for understanding peptide metabolism (Izumiya, Yamashita, Uchio, & Kitagawa, 1960).
In another study, the synthesis of secretin involving protected tetradecapeptides was described, demonstrating the use of such compounds in understanding hormone synthesis and function (Bodanszky & Williams, 1967).
Applications in Drug and Peptide Discovery
These compounds have been used in the synthesis of cyclic decapeptides like Loloatins, which are important for drug discovery and understanding of biological systems (Scherkenbeck, Chen, & Haynes, 2002).
The synthesis of cyanopeptolins from cyanobacterium, which include similar peptide lactones, indicates the importance of these compounds in the discovery of new bioactive substances (Martin, Oberer, Ino, König, Busch, & Weckesser, 1993).
Mechanism of Action
Target of Action
PG 931, also known as L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam, is a potent and selective agonist for the melanocortin 4 (MC4) receptor . The IC50 values for the human MC4, MC3, and MC5 receptors are 0.58 nM, 55 nM, and 2.4 nM respectively .
Mode of Action
The compound interacts with its primary target, the MC4 receptor, and activates it . This interaction and subsequent activation lead to a series of intracellular events that result in the compound’s therapeutic effects.
Result of Action
PG 931 has been shown to reverse haemorrhagic shock and prevent multiple organ damage in vivo . This suggests that the compound has significant therapeutic potential, particularly in situations involving severe trauma.
Properties
IUPAC Name |
(2S)-1-[(3S,11S,14S,17S,20S,23S)-3-(2-acetamidohexanoylamino)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carbonyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDJLFPEWSAPJ-RVBGBMFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H85N15O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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